molecular formula C23H21NO3 B298907 N-(2-methylphenyl)-4-oxo-4-(4-phenoxyphenyl)butanamide

N-(2-methylphenyl)-4-oxo-4-(4-phenoxyphenyl)butanamide

Cat. No. B298907
M. Wt: 359.4 g/mol
InChI Key: PUAVPIKASPQSMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methylphenyl)-4-oxo-4-(4-phenoxyphenyl)butanamide, also known as MK-677 or Ibutamoren, is a non-peptide growth hormone secretagogue. It is a selective agonist of the ghrelin receptor and has been shown to stimulate the release of growth hormone (GH) and insulin-like growth factor 1 (IGF-1) in humans. MK-677 has been studied extensively for its potential therapeutic applications in the treatment of growth hormone deficiency, muscle wasting, and age-related diseases.

Mechanism of Action

N-(2-methylphenyl)-4-oxo-4-(4-phenoxyphenyl)butanamide acts as a selective agonist of the ghrelin receptor, which is primarily expressed in the hypothalamus and pituitary gland. Activation of the ghrelin receptor stimulates the release of growth hormone-releasing hormone (GHRH) and increases the production and release of GH and IGF-1. N-(2-methylphenyl)-4-oxo-4-(4-phenoxyphenyl)butanamide has also been shown to increase appetite and food intake, which may contribute to its anabolic effects.
Biochemical and Physiological Effects:
N-(2-methylphenyl)-4-oxo-4-(4-phenoxyphenyl)butanamide has been shown to increase GH and IGF-1 levels in humans, leading to increased muscle mass, bone density, and fat-free mass. It has also been shown to improve sleep quality and cognitive function in elderly individuals. However, the long-term effects of N-(2-methylphenyl)-4-oxo-4-(4-phenoxyphenyl)butanamide on these parameters are still unclear.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-methylphenyl)-4-oxo-4-(4-phenoxyphenyl)butanamide in lab experiments is its ability to stimulate the release of GH and IGF-1 in a dose-dependent manner. This allows for precise control over the levels of these hormones in experimental models. However, one limitation of using N-(2-methylphenyl)-4-oxo-4-(4-phenoxyphenyl)butanamide is its potential to cause side effects such as increased appetite, insulin resistance, and water retention.

Future Directions

Future research on N-(2-methylphenyl)-4-oxo-4-(4-phenoxyphenyl)butanamide could focus on its potential therapeutic applications in the treatment of age-related diseases such as sarcopenia and osteoporosis. Additionally, further studies could investigate the long-term effects of N-(2-methylphenyl)-4-oxo-4-(4-phenoxyphenyl)butanamide on muscle mass, bone density, and cognitive function in humans. Finally, the development of more selective ghrelin receptor agonists could lead to the discovery of new therapeutic targets for the treatment of metabolic and hormonal disorders.

Synthesis Methods

The synthesis of N-(2-methylphenyl)-4-oxo-4-(4-phenoxyphenyl)butanamide involves the reaction of 4-(4-phenoxyphenyl)butan-2-one with 2-amino-2-methylpropanenitrile in the presence of a base and a catalyst. The resulting product is then treated with hydrochloric acid to yield N-(2-methylphenyl)-4-oxo-4-(4-phenoxyphenyl)butanamide as a hydrochloride salt.

Scientific Research Applications

N-(2-methylphenyl)-4-oxo-4-(4-phenoxyphenyl)butanamide has been studied extensively for its potential therapeutic applications in the treatment of growth hormone deficiency, muscle wasting, and age-related diseases. It has also been investigated for its potential use in improving bone density, cognitive function, and sleep quality.

properties

Product Name

N-(2-methylphenyl)-4-oxo-4-(4-phenoxyphenyl)butanamide

Molecular Formula

C23H21NO3

Molecular Weight

359.4 g/mol

IUPAC Name

N-(2-methylphenyl)-4-oxo-4-(4-phenoxyphenyl)butanamide

InChI

InChI=1S/C23H21NO3/c1-17-7-5-6-10-21(17)24-23(26)16-15-22(25)18-11-13-20(14-12-18)27-19-8-3-2-4-9-19/h2-14H,15-16H2,1H3,(H,24,26)

InChI Key

PUAVPIKASPQSMP-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC(=O)CCC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3

Canonical SMILES

CC1=CC=CC=C1NC(=O)CCC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3

Origin of Product

United States

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